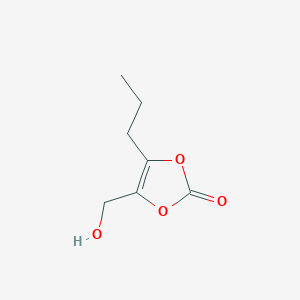
4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one is an organic compound that belongs to the class of dioxolones. This compound is characterized by a dioxolone ring substituted with a hydroxymethyl group at the 4-position and a propyl group at the 5-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of a hydroxymethyl-substituted precursor with a propyl-substituted carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the dioxolone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation or crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
科学研究应用
4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one involves its interaction with molecular targets and pathways within a system. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxolone ring structure may also play a role in its mechanism of action by providing a stable framework for these interactions.
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)furfural: This compound also contains a hydroxymethyl group and is known for its reactivity and applications in various fields.
4-Methylimidazole: Another compound with a similar structural motif, used in different chemical and biological contexts.
Uniqueness
4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one is unique due to its specific substitution pattern and the presence of both a hydroxymethyl group and a propyl group on the dioxolone ring
属性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)-5-propyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C7H10O4/c1-2-3-5-6(4-8)11-7(9)10-5/h8H,2-4H2,1H3 |
InChI 键 |
VILWMTKMIYCWPA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(OC(=O)O1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)


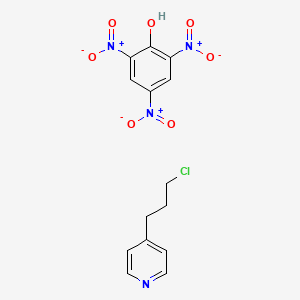

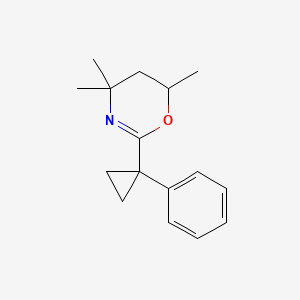
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
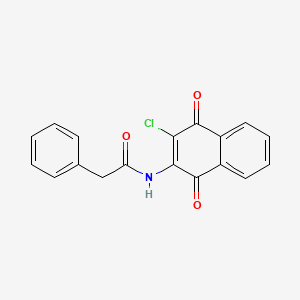
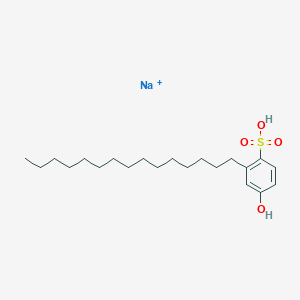
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)

![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)

